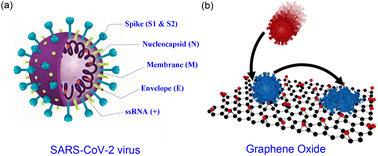Graphene-based biosensors for detecting coronavirus: a brief review
Nanoscale Pub Date: 2023-10-25 DOI: 10.1039/D3NR04583H
Abstract
The coronavirus (SARS-CoV-2) disease has affected the globe with 770 437 327 confirmed cases, including about 6 956 900 deaths, according to the World Health Organization (WHO) as of September 2023. Hence, it is imperative to develop diagnostic technologies, such as a rapid cost-effective SARS-CoV-2 detection method. A typical biosensor enables biomolecule detection with an appropriate transducer by generating a measurable signal from the sample. Graphene can be employed as a component for ultrasensitive and selective biosensors based on its physical, optical, and electrochemical properties. Herein, we briefly review graphene-based electrochemical, field-effect transistor (FET), and surface plasmon biosensors for detecting the SARS-CoV-2 target. In addition, details on the surface modification, immobilization, sensitivity and limit of detection (LOD) of all three sensors with regard to SARS-CoV-2 were reported. Finally, the point-of-care (POC) detection of SARS-CoV-2 using a portable smartphone and a wearable watch is a current topic of interest.


Recommended Literature
- [1] The bearing of the dissociation constant of urea on its constitution
- [2] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice
- [3] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [4] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [5] Intramolecular Michael addition of benzylamine to sugar derived α,β-unsaturated ester: a new diastereoselective synthesis of a higher homologue of 1-deoxy-L-ido-nojirimycin
- [6] Contents list
- [7] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [8] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [9] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [10] Sterols in human milk during lactation: bioaccessibility and estimated intakes†

Journal Name:Nanoscale
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 126840-22-0
-
CAS no.: 124387-19-5









